(2S)-N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is a complex organic compound that features both an acetylamino group and a benzotriazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzotriazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylamino Group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling of the Two Moieties: The final step involves coupling the benzotriazinyl moiety with the acetylamino phenyl group, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzotriazinyl moiety or the acetylamino group.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)BUTANAMIDE
- N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PENTANAMIDE
Uniqueness
N-[4-(ACETYLAMINO)PHENYL]-2-(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2S)-N-(4-acetamidophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C18H17N5O3/c1-11(23-18(26)15-5-3-4-6-16(15)21-22-23)17(25)20-14-9-7-13(8-10-14)19-12(2)24/h3-11H,1-2H3,(H,19,24)(H,20,25)/t11-/m0/s1 |
InChI Key |
ZDYUIVQGCFTLLG-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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